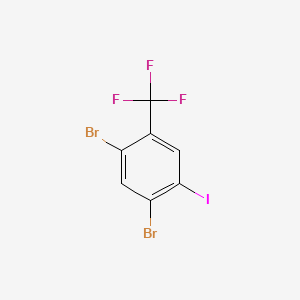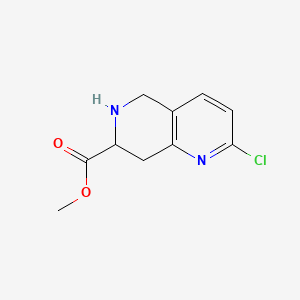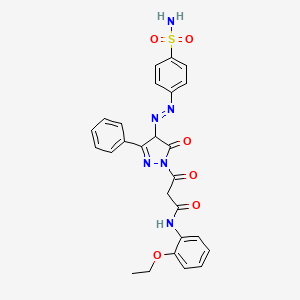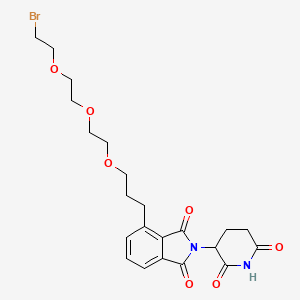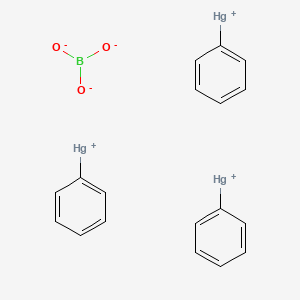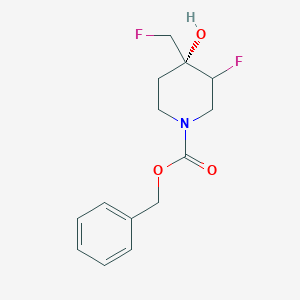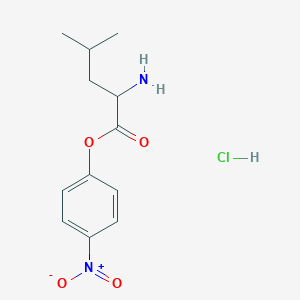
L-Leucine 4-nitrophenyl ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucine 4-nitrophenyl ester hydrochloride is a chemical compound with the molecular formula C12H16N2O4·HCl. It is an ester derivative of the amino acid L-leucine, combined with a 4-nitrophenyl group and hydrochloride. This compound is often used in biochemical research and has various applications in chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
L-Leucine 4-nitrophenyl ester hydrochloride can be synthesized through the esterification of L-leucine with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may involve automated systems for mixing, reaction control, and purification to meet industrial standards.
化学反应分析
Types of Reactions
L-Leucine 4-nitrophenyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of L-leucine and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrogen in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the 4-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or aqueous solutions.
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a catalyst.
Substitution: Various nucleophiles, organic solvents.
Major Products Formed
Hydrolysis: L-leucine and 4-nitrophenol.
Reduction: L-leucine 4-aminophenyl ester.
Substitution: Products depend on the nucleophile used.
科学研究应用
L-Leucine 4-nitrophenyl ester hydrochloride has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Chemistry: Employed in the synthesis of peptides and other organic compounds.
Medicine: Investigated for its potential role in drug delivery systems and as a prodrug.
作用机制
The mechanism of action of L-Leucine 4-nitrophenyl ester hydrochloride involves its interaction with enzymes and other biological molecules. In enzyme assays, it acts as a substrate that is hydrolyzed by proteases, releasing 4-nitrophenol, which can be quantitatively measured. The molecular targets include specific proteases, and the pathways involved are related to protein degradation and metabolism .
相似化合物的比较
Similar Compounds
L-Leucine p-nitroanilide hydrochloride: Another ester derivative of L-leucine with a p-nitroaniline group.
L-Leucine ethyl ester hydrochloride: An ester derivative with an ethyl group instead of a 4-nitrophenyl group.
Glycine methyl ester hydrochloride: A similar ester derivative of glycine.
Uniqueness
L-Leucine 4-nitrophenyl ester hydrochloride is unique due to its specific combination of L-leucine and 4-nitrophenyl group, which makes it particularly useful in enzyme assays for studying protease activity. Its distinct chemical structure allows for specific interactions with biological molecules, making it a valuable tool in biochemical research .
属性
分子式 |
C12H17ClN2O4 |
|---|---|
分子量 |
288.73 g/mol |
IUPAC 名称 |
(4-nitrophenyl) 2-amino-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C12H16N2O4.ClH/c1-8(2)7-11(13)12(15)18-10-5-3-9(4-6-10)14(16)17;/h3-6,8,11H,7,13H2,1-2H3;1H |
InChI 键 |
BDEQRBFWMDWYJV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate](/img/structure/B14780111.png)

![2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide](/img/structure/B14780122.png)
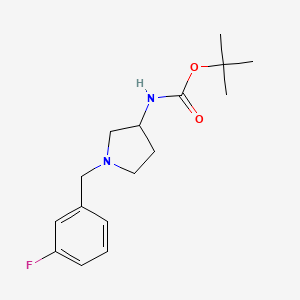
![3,7-diiodo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B14780132.png)
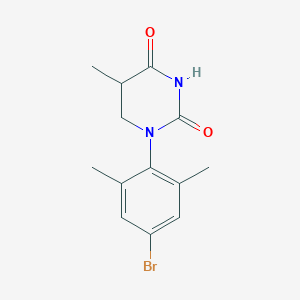
![[1-(4-Phenylbut-3-enyl)piperidin-3-yl]methanamine;hydrochloride](/img/structure/B14780143.png)
